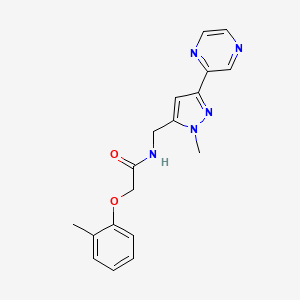

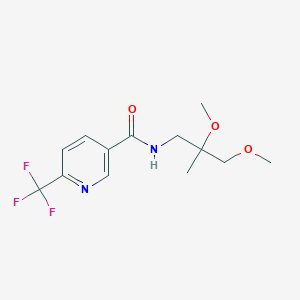

![molecular formula C20H17NO5S B2859523 3-(4-{[2-(Benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylic acid CAS No. 882747-60-6](/img/structure/B2859523.png)

3-(4-{[2-(Benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a type of boronic acid derivative . It is offered by Benchchem for scientific research. Its CAS number is 882747-60-6.

Synthesis Analysis

Boronic acids and their derivatives have been growing in interest, especially after the discovery of the drug bortezomib . The synthetic processes used to obtain these active compounds are also referred . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .

Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .

Chemical Reactions Analysis

Boronic acids, such as this compound, have been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Protodeboronation of alkyl boronic esters has been reported .

科学的研究の応用

Materials Science and Polymer Chemistry

Research has explored the use of phenolic compounds as renewable building blocks for enhancing the reactivity of molecules towards benzoxazine ring formation. Phloretic acid (PA), a phenolic compound, has been investigated for this purpose, indicating a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic molecules or macromolecules, showing potential for a wide range of applications (Acerina Trejo-Machin et al., 2017). Additionally, thiophene derivatives have been synthesized for use in electrochemical DNA sensors, demonstrating the utility of protecting the carboxyl group of thiophene acetic acid for creating stable electro-active polymer films (S. Kang et al., 2004).

Biochemistry and Health

A nitroderivative of acetylsalicylic acid, showcasing a new class of NO-releasing non-steroidal anti-inflammatory drugs, undergoes rapid metabolism in rat liver to form various metabolic products, including salicylic acid and [3-(nitrooxymethyl)phenol]. This study highlights the importance of understanding the metabolic pathways of novel therapeutic compounds (M. Carini et al., 2002). Chlorogenic Acid (CGA), another phenolic acid, has been extensively studied for its antioxidant, anti-inflammatory, and antimicrobial properties, emphasizing the potential for phenolic compounds in health and disease management (M. Naveed et al., 2018).

Environmental and Agricultural Applications

The degradation and phytotoxicity of benzoxazinones, derived from phenolic acids, have been studied for their potential agronomic utility. These compounds exhibit antimicrobial, antifeedant, and insecticidal properties, highlighting the role of phenolic compounds in sustainable agriculture (F. A. Macias et al., 2006).

Microbial Tolerance and Biotechnology

The tolerance of microbes to weak acid stress, including carboxylic acids, is crucial for the development of biorefineries and the production of biofuels. Understanding the molecular mechanisms underlying microbial adaptation to acid stress can inform the engineering of more robust microbial strains for biotechnological applications (N. Mira & Miguel C. Teixeira, 2013).

作用機序

将来の方向性

特性

IUPAC Name |

3-[4-[(2-phenylmethoxyacetyl)amino]phenoxy]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5S/c22-18(13-25-12-14-4-2-1-3-5-14)21-15-6-8-16(9-7-15)26-17-10-11-27-19(17)20(23)24/h1-11H,12-13H2,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMFKLOLHJZXQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-{[2-(Benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

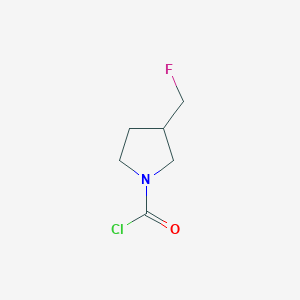

![1-benzyl-3-(4-fluorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2859440.png)

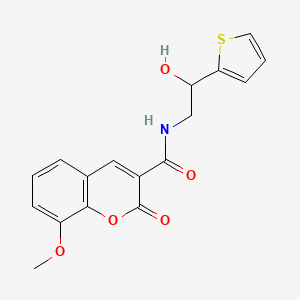

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(cyclopropylmethoxy)pyridin-4-yl)methanone](/img/structure/B2859443.png)

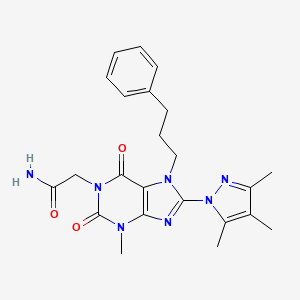

![1-(3-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2859444.png)

![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2859451.png)

![N-Methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2859453.png)

![methyl 4-({oxo[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]acetyl}amino)benzoate](/img/structure/B2859456.png)

![2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B2859461.png)

![[4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B2859462.png)

![4-bromo-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2859463.png)